6-fluoro-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

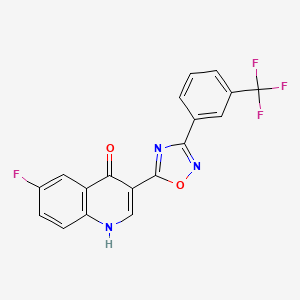

This compound features a quinolin-4(1H)-one core substituted at position 3 with a 1,2,4-oxadiazole ring bearing a 3-(trifluoromethyl)phenyl group and a fluorine atom at position 5. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the oxadiazole ring contributes to hydrogen bonding and π-π stacking interactions, making it a promising candidate for drug discovery .

Properties

IUPAC Name |

6-fluoro-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9F4N3O2/c19-11-4-5-14-12(7-11)15(26)13(8-23-14)17-24-16(25-27-17)9-2-1-3-10(6-9)18(20,21)22/h1-8H,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZLTDMVDVIQDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps:

Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of appropriate aniline derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Synthesis of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is often formed by the cyclization of amidoximes with carboxylic acids or their derivatives.

Coupling of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction using appropriate boronic acids and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinone core, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium catalysts for coupling reactions.

Major Products

Oxidation Products: Quinolinone derivatives with additional oxygen functionalities.

Reduction Products: Reduced oxadiazole derivatives.

Substitution Products: Compounds with substituted fluoro or trifluoromethyl groups.

Scientific Research Applications

Chemistry

In chemistry, 6-fluoro-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

1-Ethyl-6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Structural Differences :

- Position 6 : Methyl and ethyl substituents replace fluorine.

- Oxadiazole Substituent : CF₃-phenyl is at the para position (vs. meta in the main compound).

- Implications :

Triazolo[4,3-a]pyridine Derivatives (e.g., Compound 39 in )

- Structural Differences: Core: Triazolo[4,3-a]pyridine replaces quinolin-4(1H)-one. Substituents: CF₃-phenyl and fluorine are retained but positioned on a fused triazole ring.

Functional Group Modifications

Antimicrobial Oxadiazoles ()

- Examples: 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole.

- Structural Differences: Nitro and phenoxy groups replace CF₃ and quinoline moieties.

Patent-Based Oxadiazole Derivatives ()

- Example: 3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione.

- Structural Differences: Additional morpholinoethyl and imidazolidinedione groups.

- Implications: Morpholinoethyl enhances solubility, addressing formulation challenges common to hydrophobic oxadiazoles .

Physicochemical Properties and Formulation Challenges

Biological Activity

6-Fluoro-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 373.31 g/mol

- IUPAC Name : 6-fluoro-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under review has shown promising results in various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

-

Mechanism of Action :

- Compounds like 6-fluoro-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one target multiple pathways:

- Inhibition of Telomerase Activity : This enzyme is crucial for the immortality of cancer cells.

- Histone Deacetylase (HDAC) Inhibition : HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells.

- Thymidylate Synthase Inhibition : This enzyme is vital for DNA synthesis and repair.

- Compounds like 6-fluoro-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one target multiple pathways:

-

Case Studies :

- A study demonstrated that a related oxadiazole compound exhibited an IC value of 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxicity .

- Another research highlighted that certain oxadiazole derivatives showed effective inhibition against various cancer cell lines including HepG2 and SGC-7901 .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the oxadiazole ring and quinoline structure can significantly enhance biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of trifluoromethyl group | Increased lipophilicity and bioavailability |

| Fluorine substitution on quinoline | Enhanced binding affinity to target enzymes |

| Variations in substituents on the oxadiazole ring | Altered selectivity towards specific cancer types |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound:

- Absorption : High lipophilicity suggests good absorption characteristics.

- Metabolism : Predicted metabolic pathways include phase I oxidation and phase II conjugation.

- Toxicity Profile : Preliminary studies indicate a moderate toxicity profile; however, further detailed studies are required to assess long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.